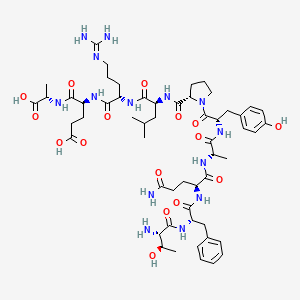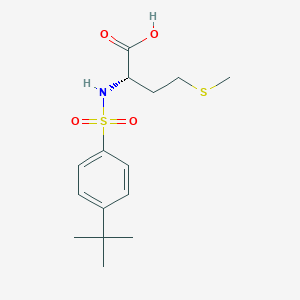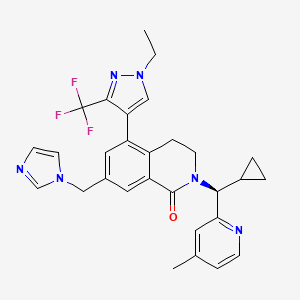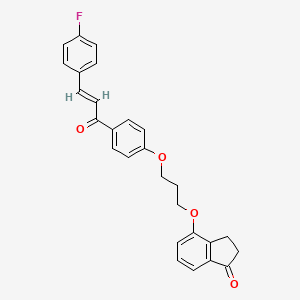
Tmv-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tmv-IN-2 is a compound derived from the Tobacco mosaic virus (TMV), a positive-sense single-stranded RNA virus that infects a wide range of plants, especially tobacco and other members of the family Solanaceae . TMV was the first virus to be discovered and has been extensively studied for its unique properties and applications in various fields .
准备方法
The preparation of Tmv-IN-2 involves the creation of cDNA clones of TMV, from which infectious transcripts can be generated in vitro with T7 RNA polymerase . The procedure includes virion purification, viral RNA extraction, reverse transcription, PCR amplification of genomic cDNA fragments, generation of a full-length cDNA clone under the control of a T7 promoter, in vitro transcription, and infectivity testing . Additionally, TMV can be used as a robust biological scaffold for organic/inorganic modification owing to its anisotropic structure and chemically addressable amino acid residues on both the exterior and interior .
化学反应分析
Tmv-IN-2 undergoes various chemical modifications, including bioconjugation chemistry and CuAAC (click) chemistry . These modifications enable functional changes while maintaining the morphological and structural integrity of the TMV particles . Common reagents used in these reactions include diazonium coupling agents for surface-exposed tyrosine residues and traditional amide coupling reactions for surface-exposed glutamic acid residues . Major products formed from these reactions include TMV hybrid materials with enhanced properties for various applications .
科学研究应用
Tmv-IN-2 has a wide range of scientific research applications. It has been used in the development of vaccines, such as a candidate TMV epitope display vaccine against SARS-CoV-2 . The TMV coat protein has also been utilized in bioimaging, drug delivery, tissue engineering, and biosensing . Additionally, TMV-based nanoparticles have been explored for their potential in energy storage, light harvesting systems, and magnetic resonance imaging contrast enhancement .
作用机制
The mechanism of action of Tmv-IN-2 involves its interaction with the TMV coat protein. Studies have shown that certain compounds can bind to the TMV coat protein with high affinity, forming hydrogen bonds with specific amino acid residues . This binding can inhibit the infective ability of TMV by breaking the integrity of TMV particles . Additionally, TMV particles can be chemically modified to enhance their functional properties while maintaining their structural integrity .
相似化合物的比较
Tmv-IN-2 can be compared with other anti-TMV compounds, such as isoindolin-1-ones and indole alkaloid derivatives . Isoindolin-1-ones have shown significant anti-TMV activities, with some compounds exhibiting higher inhibition rates than the positive control . Indole alkaloid derivatives from Aspergillus versicolor have also demonstrated potent antiviral activities against TMV, including inactivation, protective, and curative effects . These compounds share similar mechanisms of action, such as binding to the TMV coat protein and disrupting viral particles .
Conclusion
This compound is a versatile compound derived from the Tobacco mosaic virus with a wide range of applications in scientific research Its unique properties and ability to undergo various chemical modifications make it a valuable tool in fields such as virology, molecular biology, and nanotechnology
属性
分子式 |
C27H23FO4 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
4-[3-[4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenoxy]propoxy]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C27H23FO4/c28-21-10-5-19(6-11-21)7-15-25(29)20-8-12-22(13-9-20)31-17-2-18-32-27-4-1-3-23-24(27)14-16-26(23)30/h1,3-13,15H,2,14,16-18H2/b15-7+ |
InChI 键 |
QCKQLQMZWZKJGO-VIZOYTHASA-N |
手性 SMILES |
C1CC(=O)C2=C1C(=CC=C2)OCCCOC3=CC=C(C=C3)C(=O)/C=C/C4=CC=C(C=C4)F |
规范 SMILES |
C1CC(=O)C2=C1C(=CC=C2)OCCCOC3=CC=C(C=C3)C(=O)C=CC4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


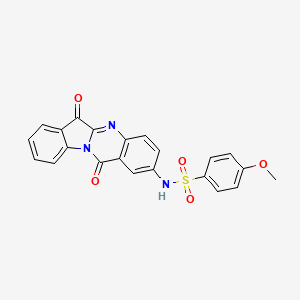
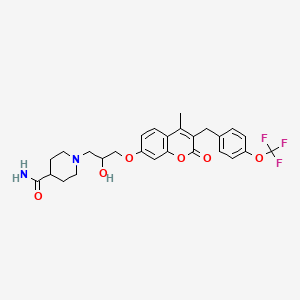
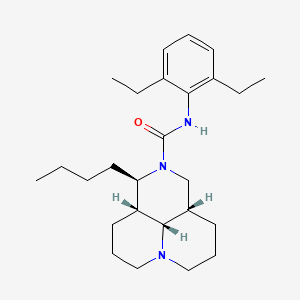

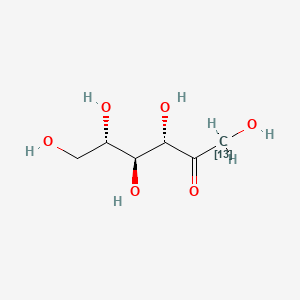
![5-({[(3-Chloro-4-Fluorophenyl)sulfonyl]amino}methyl)-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide](/img/structure/B12396823.png)
![3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-[2-[[(4S)-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]propanoylamino]propanoate](/img/structure/B12396827.png)
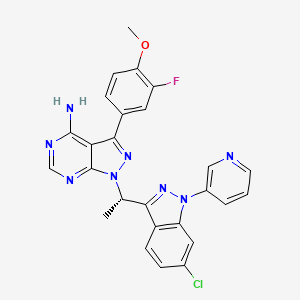
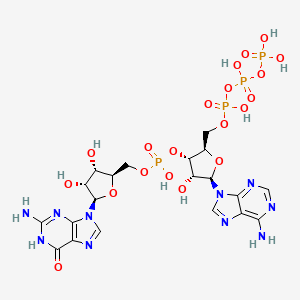
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12396843.png)
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12396845.png)
